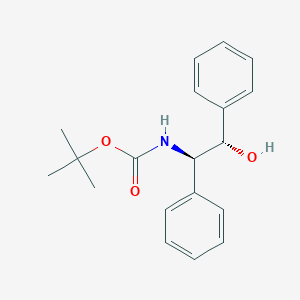

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22)/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCGTKNHQHVNQX-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Systems : Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are employed, with DCM providing optimal reactivity due to its low polarity and inertness.

-

Base Selection : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to deprotonate the amine, enhancing nucleophilicity. DMAP is preferred for sterically hindered substrates.

-

Temperature and Time : Reactions typically proceed at room temperature (20–25°C) for 4–6 hours, achieving yields of 85–92%.

Table 1: Representative Reaction Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DCM | TEA | 25 | 4 | 89 | 98.5 |

| THF | DMAP | 20 | 6 | 92 | 99.2 |

| DMF | None | 25 | 8 | 78 | 97.8 |

Stereochemical Control

The (1R,2S) configuration is preserved by using enantiomerically pure (1R,2S)-2-amino-1,2-diphenylethanol as the starting material. Chiral resolution via crystallization or chromatography ensures >99% enantiomeric excess (ee).

Alternative Route via tert-Butyl Isocyanate

A less common but effective method involves reacting (1R,2S)-2-amino-1,2-diphenylethanol with tert-butyl isocyanate. This one-step reaction avoids the need for Boc₂O and bases, simplifying purification.

Mechanism and Kinetics

The amine directly attacks the isocyanate’s electrophilic carbon, forming a urea intermediate that rearranges to the carbamate. The reaction is exothermic and requires cooling (0–5°C) to suppress side reactions.

Table 2: Isocyanate Route Performance

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 0 | 2 | 84 | 98.7 |

| Toluene | 5 | 3 | 81 | 97.3 |

Limitations

-

Moisture Sensitivity : tert-Butyl isocyanate reacts violently with water, necessitating anhydrous conditions.

-

Byproduct Formation : Excess isocyanate may lead to ureas, requiring careful stoichiometric control.

Large-Scale Synthesis and Industrial Adaptations

The scalability of this compound production is demonstrated in pilot plant studies, where multi-kilogram batches are achieved via continuous flow reactors.

Key Industrial Modifications

-

Flow Chemistry : Microreactors enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes.

-

In situ Crystallization : Direct crystallization from the reaction mixture minimizes downstream purification steps, improving throughput.

Table 3: Batch vs. Flow Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time (h) | 6 | 3.5 |

| Yield (%) | 89 | 93 |

| Purity (%) | 98.5 | 99.4 |

Purification and Enantiomeric Enrichment

Crude products are purified via recrystallization or chromatography to meet pharmaceutical-grade standards.

Recrystallization Protocols

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric impurities, ensuring ≥99.9% ee.

Comparative Analysis of Methods

Table 4: Method Advantages and Drawbacks

| Method | Pros | Cons |

|---|---|---|

| Boc₂O Route | High yields, mild conditions | Requires stoichiometric base |

| Isocyanate Route | Simplified purification | Moisture sensitivity |

| Flow Chemistry | Scalable, energy-efficient | High capital investment |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbamate group can produce amines.

Scientific Research Applications

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate has several applications in scientific research:

Biology: The compound’s unique reactivity makes it useful in biocatalytic processes and biosynthetic pathways.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbamate group can form stable linkages with various biomolecules. These interactions can influence biochemical pathways and cellular processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Stereochemical Variants

- tert-Butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate

Functional Group Modifications

- tert-Butyl (2-(((1R,2R)-2-hydroxy-1,2-diphenylethyl)(methyl)amino)-2-oxoethyl)carbamate (25) Structure: Features a methylamino-oxoethyl spacer between the Boc group and the diphenylethyl core. Synthesis: Prepared via coupling of N-Boc-glycine with a diastereomerically pure amino alcohol under triethylamine catalysis . Applications: Intermediate in macrolide antibiotic synthesis; the added methyl group enhances steric hindrance, affecting substrate selectivity.

Backbone Alterations

- tert-Butyl ((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

Substituent Variations

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- tert-Butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate Structure: Extended hexane chain with additional amino and hydroxyl groups. Applications: Potential use in peptide mimetics or multivalent catalysis due to increased functionalization .

Structural and Property Comparison Table

Biological Activity

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 275.37 g/mol

- CAS Number : 923601-69-8

This compound features a tert-butyl group attached to a carbamate functional group, which is known for influencing solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or modulators of receptor functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound's structural features suggest possible interactions with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated the ability to reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a known efflux transporter .

- Neuroprotective Effects : There is emerging evidence suggesting that carbamate derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress .

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the effects of various carbamate derivatives on drug-resistant cancer cell lines. The results indicated that certain derivatives significantly increased intracellular concentrations of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity . This suggests that this compound may possess similar capabilities.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of carbamate derivatives in models of neurodegenerative diseases. The study found that these compounds could mitigate neuronal cell death induced by oxidative stress, indicating potential therapeutic applications for conditions such as Alzheimer's disease .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 275.37 g/mol |

| CAS Number | 923601-69-8 |

| Potential Activities | Enzyme inhibition, anticancer |

| Related Biological Targets | P-glycoprotein, GPCRs |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a vicinal diol or amino alcohol intermediate. A key step involves the use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to selectively protect the amine group. The stereochemistry at the (1R,2S) positions is controlled through chiral resolution or asymmetric catalysis, such as Sharpless epoxidation or Evans auxiliaries. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance enantiomeric excess (e.e.) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC/MS : To assess purity (>95%) and confirm molecular weight (e.g., C₁₉H₂₃NO₃, MW 313.4).

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify stereochemistry, particularly the hydroxy and carbamate groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR.

- X-ray crystallography : Used in advanced studies to resolve absolute configuration, as seen in structurally related carbamates .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate bond is labile under these conditions. Stability studies indicate a shelf life of >12 months when stored properly .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in the synthesis of tert-butyl carbamates with vicinal stereocenters?

- Methodological Answer : Diastereoselectivity is enhanced by:

- Chiral ligands/catalysts : For example, Garcia et al. (2009) achieved high e.e. using iodolactamization as a key step in a related carbamate synthesis .

- Solvent polarity control : Polar aprotic solvents (e.g., THF) favor transition-state organization for stereochemical control.

- Hydrogen-bond-directed crystallization : As demonstrated in carbamate derivatives, intra- and intermolecular H-bonding can stabilize specific diastereomers during crystallization .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodological Answer : Under acidic conditions (e.g., HCl in dioxane), the Boc group is cleaved to yield the free amine and tert-butanol. In basic conditions (e.g., NaOH), hydrolysis generates CO₂ and the corresponding alcohol. Kinetic studies using TLC or in-situ IR spectroscopy can monitor degradation rates. Notably, the hydroxy group’s stereochemistry influences degradation pathways due to steric effects .

Q. What role does this carbamate play in synthesizing bioactive molecules (e.g., CCR2 antagonists)?

- Methodological Answer : The compound serves as a chiral intermediate in multi-step syntheses. For example, Campbell et al. (2009) used a structurally similar tert-butyl carbamate to synthesize a cyclohexylcarbamate intermediate for CCR2 antagonists. The Boc group acts as a temporary protecting group, enabling subsequent functionalization of the amine or hydroxy moieties .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Analyze conformational flexibility and hydrogen-bonding patterns (e.g., hydroxy-carbamate interactions).

- Density Functional Theory (DFT) : Predicts reaction energetics for Boc deprotection or nucleophilic substitution.

- Docking studies : Model interactions with enzymes (e.g., proteases) for drug-design applications, leveraging the compound’s stereochemistry .

Contradictions and Data Gaps

Q. Are there discrepancies in reported toxicity data for this compound?

- Methodological Answer : Current SDS documents (e.g., ) lack detailed toxicological data, stating "properties have not been thoroughly investigated." Researchers should conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (e.g., zebrafish models) to address this gap. Conflicting stability data (e.g., shelf life estimates) may arise from batch-specific impurities or storage variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.